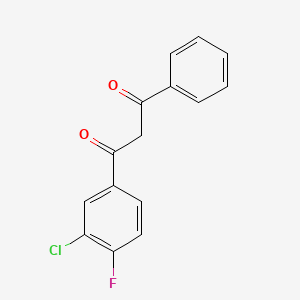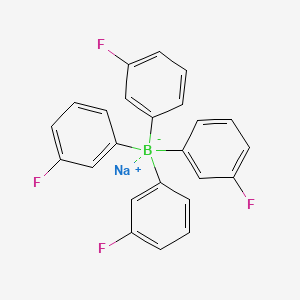
Sodium tetrakis(3-fluorophenyl)borate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrakis(3-fluorophenyl)borate(1-) is an organoboron compound known for its unique chemical properties. It is a sodium salt with the molecular formula C32H12BF24Na. This compound is characterized by its high thermal stability and resistance to acids and oxidants . It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tetrakis(3-fluorophenyl)borate(1-) can be synthesized using boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction typically involves the following steps:
- Preparation of 3,5-bis(trifluoromethyl)phenylmagnesium iodide.
- Reaction of the prepared Grignard reagent with boron trifluoride.
- Isolation and purification of the sodium salt.
Industrial Production Methods: Industrial production of sodium tetrakis(3-fluorophenyl)borate(1-) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetrakis(3-fluorophenyl)borate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the borate anion.
Oxidation and Reduction Reactions: The compound is stable against oxidation and reduction, making it useful in reactions requiring such conditions.
Common Reagents and Conditions:
Reagents: Common reagents include Grignard reagents, boron trifluoride, and various organic solvents.
Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can yield various organoboron compounds .
Wissenschaftliche Forschungsanwendungen
Sodium tetrakis(3-fluorophenyl)borate(1-) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium tetrakis(3-fluorophenyl)borate(1-) exerts its effects involves its ability to stabilize cationic species and facilitate various chemical transformations. The borate anion acts as a strong Lewis acid, enabling the activation of substrates and promoting reaction pathways that would otherwise be less favorable . This makes it a valuable catalyst in many organic reactions.
Vergleich Mit ähnlichen Verbindungen
Sodium tetrakis(4-fluorophenyl)borate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: Another borate salt with similar properties but different cation, affecting solubility and reactivity.
Uniqueness: Sodium tetrakis(3-fluorophenyl)borate(1-) is unique due to its high thermal stability, resistance to acids and oxidants, and its ability to act as a strong Lewis acid. These properties make it particularly useful in applications requiring robust and stable reagents .
Eigenschaften
CAS-Nummer |
26603-18-9 |
|---|---|
Molekularformel |
C24H16BF4Na |
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
sodium;tetrakis(3-fluorophenyl)boranuide |
InChI |
InChI=1S/C24H16BF4.Na/c26-21-9-1-5-17(13-21)25(18-6-2-10-22(27)14-18,19-7-3-11-23(28)15-19)20-8-4-12-24(29)16-20;/h1-16H;/q-1;+1 |
InChI-Schlüssel |
UHRUUHICZDJQRR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)F)(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


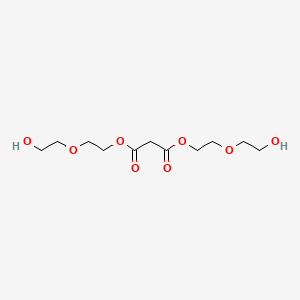
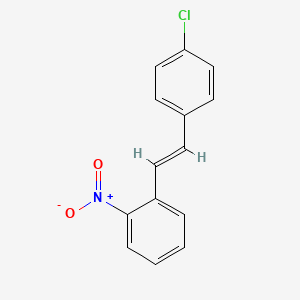
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

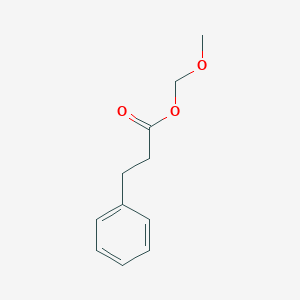

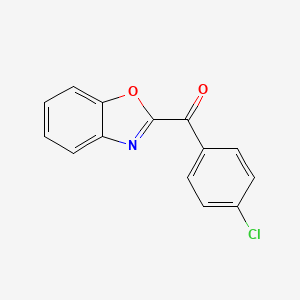
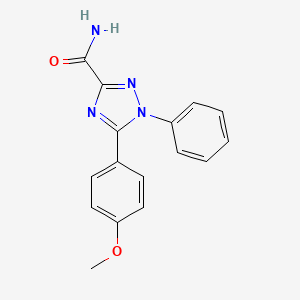
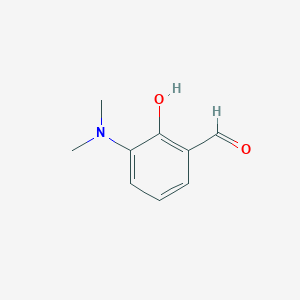
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
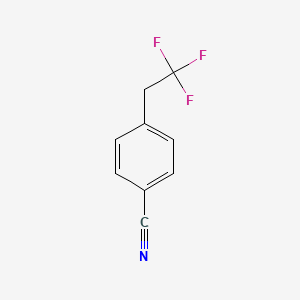
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
